N2,N2-Bis(carboxymethyl) N6-boc-

Description

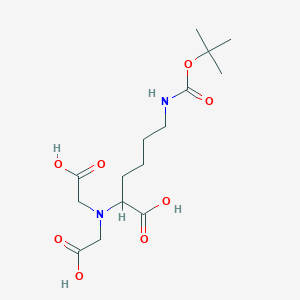

Structure

3D Structure

Properties

Molecular Formula |

C15H26N2O8 |

|---|---|

Molecular Weight |

362.38 g/mol |

IUPAC Name |

2-[bis(carboxymethyl)amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

InChI |

InChI=1S/C15H26N2O8/c1-15(2,3)25-14(24)16-7-5-4-6-10(13(22)23)17(8-11(18)19)9-12(20)21/h10H,4-9H2,1-3H3,(H,16,24)(H,18,19)(H,20,21)(H,22,23) |

InChI Key |

KLJVHTFKVKHTIN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization Techniques for N2,n2 Bis Carboxymethyl N6 Boc Lysine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds, offering detailed insights into the molecular framework. Through the analysis of different nuclei, such as ¹H and ¹³C, and the application of two-dimensional techniques, a complete structural picture of N2,N2-Bis(carboxymethyl) N6-boc-Lysine derivatives can be constructed.

Proton (¹H) NMR Analysis

Proton NMR (¹H NMR) spectroscopy provides critical information about the chemical environment of hydrogen atoms within a molecule. For this compoundLysine, the ¹H NMR spectrum reveals distinct signals corresponding to the various proton groups. The tert-butoxycarbonyl (Boc) protecting group typically exhibits a characteristic singlet for its nine equivalent protons. The protons of the lysine (B10760008) backbone and the carboxymethyl groups will appear at specific chemical shifts, influenced by their neighboring functional groups. The integration of these signals provides a quantitative measure of the number of protons in each environment, while the splitting patterns (multiplicity) offer insights into the connectivity of adjacent protons.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compoundLysine will give rise to a distinct signal in the ¹³C NMR spectrum. The carbonyl carbons of the carboxylic acid and carbamate (B1207046) groups are typically found in the downfield region of the spectrum. The quaternary carbon and the methyl carbons of the Boc group, as well as the carbons of the lysine backbone and the carboxymethyl groups, will have characteristic chemical shifts.

For a related compound, N-Boc-N'-Cbz-L-lysine, the carbonyl carbon of the Boc group appears at a specific chemical shift, and the carbons of the lysine backbone can be assigned based on their chemical environment. chemicalbook.com The introduction of the carboxymethyl groups at the N2 position in this compoundLysine would significantly alter the chemical shifts of the alpha-carbon and the carbons of the carboxymethyl groups themselves, providing key structural information.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to identify adjacent protons in the molecular structure. For this compoundLysine, COSY would be instrumental in tracing the spin systems of the lysine backbone.

HMQC (Heteronuclear Multiple Quantum Coherence) : This technique correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum by linking them to their attached protons in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between carbon and proton atoms (typically over two to three bonds). This is particularly useful for identifying quaternary carbons (which are not observed in HMQC) and for piecing together different fragments of the molecule. For instance, an HMBC experiment on a related lysine derivative helped to conclusively assign the carbonyl carbon signals by observing their correlations with specific protons. researchgate.net

While specific 2D NMR data for this compoundLysine is not detailed in the search results, the application of these techniques to similar structures, such as N-carboxyanhydride derivatives of lysine, demonstrates their utility in confirming assignments made from 1D NMR and in elucidating complex structures. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compoundLysine. In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, producing protonated or deprotonated molecular ions (e.g., [M+H]⁺ or [M-H]⁻). This allows for the accurate determination of the molecular weight of the compound. For instance, ESI-LC-MS/MS methods have been developed for the quantification of related carboxymethyl-lysine compounds, demonstrating the effectiveness of this technique. nih.gov The molecular weight of this compoundL-lysine is 362.38 g/mol . chemicalbook.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is a powerful tool for confirming the molecular formula of a compound. By comparing the experimentally determined exact mass with the calculated mass for a proposed formula, the identity of the compound can be confirmed with a high degree of confidence. For this compoundL-lysine (C₁₅H₂₆N₂O₈), HRMS would be able to confirm this exact elemental composition, distinguishing it from other potential isobaric compounds. chemicalbook.com The fragmentation patterns observed in HRMS can also provide valuable structural information.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of this compoundlysine derivatives. This technique involves multiple stages of mass analysis, typically including the isolation of a specific precursor ion and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern provides a veritable fingerprint of the molecule, allowing for detailed structural confirmation.

For instance, in the analysis of related lysine derivatives like Nε-(carboxymethyl)lysine (CML) and Nε-(carboxyethyl)lysine (CEL), specific mass transitions are monitored. For CML, a common transition is from a precursor ion at m/z 205.1 to product ions at m/z 84.1 and 130.0. nih.govnih.gov Similarly, for CEL, the transition from m/z 219.1 to the same product ions is often observed. nih.govnih.gov These characteristic fragmentation patterns are instrumental in confirming the presence and structure of these modifications on the lysine backbone. The development of stable-isotope-dilution tandem mass spectrometry methods has further enhanced the accuracy and robustness of quantifying these compounds in complex biological matrices like plasma proteins. nih.govresearchgate.net

The fragmentation of this compoundlysine itself would be expected to yield a series of characteristic product ions corresponding to the loss of the Boc protecting group, the carboxymethyl groups, and fragmentation of the lysine side chain. By analyzing these fragmentation patterns, researchers can unequivocally confirm the covalent structure of the synthesized molecule.

Table 1: Illustrative MS/MS Fragmentation Data for Lysine Derivatives

| Compound | Precursor Ion (m/z) | Product Ions (m/z) |

| Nε-(carboxymethyl)lysine (CML) | 205.1 | 84.1, 130.0 |

| Nε-(carboxyethyl)lysine (CEL) | 219.1 | 84.1, 130.1 |

Note: This table is illustrative and based on data for related compounds. Specific fragmentation for this compoundLysine would need to be determined experimentally.

Chromatographic Methods for Purification and Analytical Assessment

Chromatographic techniques are indispensable for both the purification of this compoundlysine derivatives and the analytical assessment of their purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compoundlysine and related compounds. Its high resolution and sensitivity make it ideal for separating the target compound from starting materials, byproducts, and other impurities.

Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for these types of molecules. In this method, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For lysine derivatives, which can be polar, the use of ion-pairing agents in the mobile phase is often necessary to improve retention and peak shape. For example, nonafluoropentanoic acid has been used as an ion-pairing agent in the separation of CML and CEL. researchgate.net

The purity of this compoundlysine is often assessed by HPLC, with suppliers typically reporting purity levels of 95% or higher. lgcstandards.com HPLC methods, often coupled with mass spectrometry (LC-MS), are considered robust, repeatable, and stable for the determination of lysine derivatives. nih.gov The retention time of the compound under specific chromatographic conditions serves as a key identifier, and the peak area is proportional to its concentration, allowing for quantification. For instance, in a study quantifying CML and CEL in human plasma, the retention times were 3.43 minutes and 3.46 minutes, respectively, with a total analysis time of 6 minutes. nih.gov

Table 2: Typical HPLC Parameters for Lysine Derivative Analysis

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., Agilent Zorbax Eclipse plus C18) mdpi.com |

| Mobile Phase | Gradient elution with water and acetonitrile, often containing an acid like formic acid or an ion-pairing agent. nih.govmdpi.com |

| Detection | UV or Mass Spectrometry (MS) nih.gov |

| Flow Rate | Typically around 0.5 - 1.0 mL/min mdpi.compharm.or.jp |

Gas Chromatography (GC) for Enantiomeric Purity

Gas Chromatography (GC) is a powerful technique for assessing the enantiomeric purity of chiral compounds like this compoundlysine. Since amino acids themselves are not volatile, a derivatization step is required to convert them into more volatile and thermally stable compounds suitable for GC analysis. thermofisher.com

Common derivatization methods include esterification followed by acylation. For example, amino acids can be derivatized with ethylchloroformate to form N(O,S)-ethoxycarbonyl ethyl esters, which can then be analyzed by GC-MS. nih.gov Another common approach is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert active hydrogens into stable and volatile trimethylsilyl (B98337) derivatives. thermofisher.com

For the determination of enantiomeric purity, a chiral stationary phase is used in the GC column. This chiral environment allows for the separation of the different enantiomers of the derivatized amino acid, which will exhibit different retention times. This is crucial for applications where the biological activity is specific to one enantiomer, as is often the case with amino acid derivatives. While direct GC analysis of this compoundlysine is not typical due to its low volatility, GC analysis of its hydrolyzed and derivatized lysine core can confirm the enantiomeric integrity of the starting material.

Optical Spectroscopy

Optical spectroscopy techniques provide valuable information about the electronic structure and chiral properties of this compoundlysine derivatives.

Circular Dichroism (CD) Spectroscopy for Chiral Properties

Circular Dichroism (CD) spectroscopy is an essential technique for investigating the chiral properties of this compoundlysine. This method measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemistry and conformation of the molecule.

Vibrational Spectroscopy (Infrared, IR) Applications

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is an indispensable tool for the characterization of this compoundLysine and its derivatives. This technique provides detailed information about the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavelengths, which correspond to the vibrational frequencies of chemical bonds.

The IR spectrum of a molecule like this compoundLysine is expected to exhibit a series of characteristic absorption bands that confirm its structural integrity. The presence of the tert-butoxycarbonyl (Boc) protecting group is readily identified by strong carbonyl (C=O) stretching vibrations, typically observed in the region of 1680-1720 cm⁻¹. The C-H stretching and bending vibrations of the tert-butyl group also give rise to distinct signals.

The carboxymethyl groups (-CH₂COOH) introduce characteristic absorptions for both the carboxylic acid O-H and C=O groups. The O-H stretching vibration of the carboxylic acid is typically a very broad band in the 2500-3300 cm⁻¹ region, while the C=O stretching vibration appears around 1700-1760 cm⁻¹. The presence of two such groups on the N2 nitrogen atom would likely influence the electronic environment and, consequently, the exact position and shape of these absorption bands.

Furthermore, the secondary amine within the lysine backbone and the amide linkage of the Boc group contribute to N-H stretching and bending vibrations. The N-H stretch of the carbamate is typically found around 3200-3400 cm⁻¹.

Interactive Data Table: Expected Characteristic IR Absorption Bands for this compoundLysine

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Carbamate (Boc) | 3200-3400 | Medium |

| C-H Stretch | Aliphatic (lysine chain, carboxymethyl) | 2850-3000 | Medium-Strong |

| O-H Stretch | Carboxylic Acid | 2500-3300 | Broad, Strong |

| C=O Stretch | Carbamate (Boc) | 1680-1720 | Strong |

| C=O Stretch | Carboxylic Acid | 1700-1760 | Strong |

| N-H Bend | Carbamate (Boc) | 1510-1550 | Medium |

| C-O Stretch | Carbamate/Carboxylic Acid | 1200-1300 | Strong |

X-ray Crystallography for Definitive Molecular Structure Determination

For a molecule as complex as this compoundLysine, single-crystal X-ray diffraction analysis would yield a detailed map of electron density, from which the exact spatial coordinates of each atom can be determined. This would allow for the unambiguous confirmation of the connectivity of the bis(carboxymethyl) groups to the N2 nitrogen and the Boc group to the N6 nitrogen.

The crystallographic data would also reveal the preferred conformation of the lysine side chain and the orientation of the bulky Boc protecting group. Inter- and intramolecular hydrogen bonding interactions, which play a crucial role in the packing of the molecules in the crystal lattice and can influence the molecule's solution-phase behavior, would also be elucidated.

Although a specific crystal structure for this compoundLysine has not been reported in the surveyed literature, crystallographic data for related lysine derivatives provide a basis for understanding what could be expected. For instance, the crystal structure of L-lysine complexed with other molecules has been determined, revealing details of its aggregation and interaction patterns. pharm.or.jp

Should a single crystal of this compoundLysine be successfully grown and analyzed, the resulting crystallographic data would be presented in a standardized format, including the parameters of the unit cell and the space group to which the crystal belongs.

Interactive Data Table: Illustrative Crystallographic Data for a Hypothetical this compoundLysine Crystal

| Crystallographic Parameter | Description | Example Value |

| Crystal System | The symmetry system of the crystal lattice. | Orthorhombic |

| Space Group | The group of symmetry operations of the crystal. | P2₁2₁2₁ |

| a (Å) | Unit cell dimension along the x-axis. | 10.5 |

| b (Å) | Unit cell dimension along the y-axis. | 15.2 |

| c (Å) | Unit cell dimension along the z-axis. | 25.8 |

| α (°) | Unit cell angle. | 90 |

| β (°) | Unit cell angle. | 90 |

| γ (°) | Unit cell angle. | 90 |

| Volume (ų) | The volume of the unit cell. | 4115.4 |

| Z | The number of molecules per unit cell. | 4 |

This detailed structural information is critical for rational drug design, the development of chelating agents, and in various fields of materials science where the precise architecture of a molecule dictates its function.

Coordination Chemistry and Metal Complexation Attributes of N2,n2 Bis Carboxymethyl N6 Boc Lysine Scaffolds

Design Principles of N2,N2-Bis(carboxymethyl) Lysine (B10760008) Derivatives as Chelating Agents

The design of N2,N2-Bis(carboxymethyl) lysine derivatives as chelating agents is rooted in the fundamental principles of coordination chemistry, leveraging the favorable thermodynamics of multidentate ligands. The core of this design is the iminodiacetate (B1231623) (IDA) group, -N(CH₂COOH)₂, attached to the α-nitrogen of the lysine backbone. This IDA moiety provides three key donor atoms: the tertiary amine nitrogen and two carboxylate oxygens. This arrangement allows for the formation of stable five-membered chelate rings with a metal ion, a configuration known for its thermodynamic stability.

The lysine backbone itself serves as a versatile scaffold. It introduces a chiral center at the α-carbon, which can be influential in stereoselective interactions. Furthermore, the ε-amino group of the lysine side chain offers a convenient point for modification. In the case of N2,N2-Bis(carboxymethyl) N6-boc-Lysine, this position is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is crucial for synthetic strategies, allowing for selective reactions at other parts of the molecule. For the final application as a chelating agent, the Boc group can be removed to reveal a primary amine, which can then be used to conjugate the chelator to other molecules, such as proteins or polymers, creating bifunctional chelating agents. This bifunctionality is a key design principle, enabling the targeting of the chelator-metal complex to specific biological sites or facilitating its immobilization on a solid support for applications like heavy metal removal. nih.gov

Investigation of Metal Ion Binding Capabilities

The efficacy of a chelating agent is determined by its ability to bind to a range of metal ions with varying affinities. Research into N2,N2-Bis(carboxymethyl) lysine derivatives has explored their interactions with a broad spectrum of metal ions, revealing a rich and complex coordination chemistry.

Complexation with Divalent and Trivalent Metal Ions

Derivatives of N,N-bis(carboxymethyl)lysine have demonstrated a strong affinity for both divalent and trivalent metal ions. The iminodiacetate group is a well-established chelator for ions such as Cu²⁺, Zn²⁺, Ni²⁺, and Co²⁺. The formation of stable complexes with these ions is a hallmark of aminopolycarboxylate ligands.

Studies on similar bifunctional chelators have shown that the introduction of additional donor atoms can further enhance the stability of the metal complexes. For trivalent metal ions like Fe³⁺ and Ga³⁺, the coordination environment provided by the N,N-bis(carboxymethyl)amino group is also highly effective. The high charge density of these trivalent cations leads to strong electrostatic interactions with the carboxylate groups, contributing to the formation of very stable chelates. The ability to form stable complexes with nutritionally relevant polyvalent metals is also a recognized feature of amino acid chelates. google.com

Studies with Specific Heavy Metals (e.g., Cd, Ni, Cu, Zn)

The contamination of ecosystems with heavy metals is a significant environmental concern, driving the development of effective chelating agents for their removal. Lysine-derived chelators have been investigated for their potential in heavy metal remediation. nih.gov The N,N-bis(carboxymethyl) functionality is particularly adept at binding heavy metals like cadmium (Cd), nickel (Ni), copper (Cu), and zinc (Zn).

The interaction with copper(II) is often a benchmark for studying new chelating agents due to its well-understood coordination chemistry. Potentiometric titrations of copper(II) with various alpha-amino acids have shown the formation of stable bis-complexes of the type CuL₂. nih.gov The stability of these complexes is a critical factor in their ability to sequester heavy metals from aqueous environments. The affinity of these chelators for heavy metals makes them suitable for use in applications such as wastewater treatment and the remediation of contaminated soils.

Lanthanide Complexation Studies (e.g., Gd(III))

The complexation of lanthanide ions, particularly gadolinium(III) (Gd³⁺), is of immense interest due to their application as contrast agents in Magnetic Resonance Imaging (MRI). The design of stable and kinetically inert Gd³⁺ complexes is paramount to prevent the release of the toxic free Gd³⁺ ion in vivo.

Derivatives of N,N-bis(carboxymethyl)lysine are being explored as potential ligands for Gd³⁺. The strategy often involves creating bifunctional chelators that can be conjugated to larger molecules to improve the relaxivity of the resulting Gd³⁺ complex. nih.gov While the parent this compoundLysine itself may not provide the octadentate coordination sphere typically required for high-stability Gd³⁺ complexes used in clinical settings, its derivatives can be engineered to meet these requirements. For instance, functionalization of the lysine side chain can introduce additional coordinating groups to fully saturate the coordination sphere of the Gd³⁺ ion. The synthesis of lysine-functionalized gadolinium oxide nanoparticles represents another approach to harnessing the chelating properties of lysine derivatives for imaging applications. nih.gov

Thermodynamic and Kinetic Aspects of Metal Complex Formation

A quantitative understanding of the stability and formation/dissociation rates of metal complexes is crucial for predicting their behavior in a given environment.

Influence of pH on Chelating Properties

The chelating properties of this compoundlysine are highly dependent on the pH of the solution. The NTA functional group has three carboxylate arms and a central tertiary amine, all of which can be protonated or deprotonated depending on the ambient pH. The binding of metal ions is most effective when the carboxylate groups are deprotonated, providing negatively charged oxygen donor atoms for coordination.

Below is a table summarizing the general effect of pH on the chelation of metal ions by NTA-based ligands:

| pH Range | Protonation State of NTA Group | Chelating Ability | Primary Interaction |

|---|---|---|---|

| < 3 | Fully or partially protonated (COOH) | Weak | Competition between protons and metal ions for binding sites |

| 3 - 6 | Partially deprotonated (COO-) | Moderate | Increasing availability of carboxylate donors |

| > 7 | Fully deprotonated (COO-) | Strong | Optimal coordination with metal ions researchgate.net |

Coordination Modes and Ligand Field Characteristics

The this compoundlysine scaffold, through its NTA moiety, typically acts as a tetradentate ligand, coordinating to a central metal ion via the tertiary nitrogen and the three carboxylate oxygen atoms. nih.gov When complexed with a metal ion like Ni(II) in an aqueous environment, the remaining coordination sites on the metal are usually occupied by water molecules, resulting in a distorted octahedral geometry. libretexts.org The coordination of the NTA group creates three five-membered chelate rings, which contributes to the thermodynamic stability of the complex.

The ligand field characteristics of the resulting metal complexes are primarily determined by the nature of the donor atoms (one amine nitrogen and three carboxylate oxygens) and the coordination geometry. For a Ni(II) complex in an octahedral field, the d-orbitals split into two energy levels: the lower energy t₂g set (dxy, dxz, dyz) and the higher energy eg set (dx²-y², dz²). libretexts.org The energy difference between these levels is denoted as Δo or 10Dq.

The electronic absorption spectrum of a typical octahedral Ni(II)-NTA complex exhibits characteristic d-d transitions. These transitions are relatively weak due to being Laporte-forbidden. The ligand field parameters, such as the Racah parameter (B) and the crystal field splitting energy (10Dq), can be determined from the positions of these absorption bands. For many Ni(II) complexes with N- and O-donor ligands, the geometry is a distorted octahedron. aip.org

The table below presents typical ligand field parameters for an octahedral Ni(II) complex with N,O-donor ligands, which can be considered analogous to the complex formed with this compoundlysine.

| Parameter | Typical Value Range | Significance |

|---|---|---|

| 10Dq (cm⁻¹) | 8,000 - 12,000 | Magnitude of d-orbital splitting |

| B (cm⁻¹) | ~800 - 950 | Interelectronic repulsion parameter in the complex |

| β (B/B₀) | ~0.7 - 0.9 | Nephelauxetic ratio, indicating the degree of covalency |

Note: B₀ for the free Ni(II) ion is approximately 1080 cm⁻¹.

Application in Metal Ion Affinity Chromatography and Related Separation Technologies

This compoundlysine and its derivatives are extensively used in the field of bioseparations, particularly in Immobilized Metal Affinity Chromatography (IMAC). researchgate.net In this technique, the chelating ligand is covalently attached to a solid support, such as agarose (B213101) or magnetic beads, and then charged with a metal ion, most commonly Ni(II). This creates an affinity matrix capable of selectively binding proteins and peptides that have an affinity for the immobilized metal ion.

The most common application of Ni-NTA-functionalized resins is the purification of recombinant proteins that have been engineered to contain a polyhistidine tag (His-tag), typically a sequence of six to ten histidine residues at the N- or C-terminus. nih.gov The imidazole (B134444) side chains of the histidine residues in the His-tag coordinate with the vacant sites on the immobilized Ni(II) ion, leading to the selective capture of the tagged protein from a complex mixture like a cell lysate. researchgate.net

The binding of the His-tagged protein to the Ni-NTA resin is pH-dependent, with optimal binding occurring at a pH around 8.0. researchgate.net After the non-specifically bound proteins are washed away, the purified His-tagged protein is typically eluted by one of two methods:

pH Reduction: Lowering the pH of the elution buffer protonates the histidine imidazole rings, disrupting their coordination with the Ni(II) ion and causing the protein to be released. researchgate.net

Competitive Elution: Introducing a high concentration of a competing molecule, such as imidazole, displaces the His-tag from the Ni-NTA resin. nih.gov

The use of a tetradentate chelator like NTA is advantageous as it leaves two coordination sites on the metal ion available for binding to the His-tag, providing a balance between strong binding for capture and reversibility for elution.

The performance of an IMAC resin based on this compoundlysine can be characterized by its protein binding capacity and the purity of the eluted protein. The table below shows typical performance data for a Ni-NTA agarose resin.

| Parameter | Typical Value | Factors Influencing Performance |

|---|---|---|

| Binding Capacity | 5 - 10 mg of His-tagged protein per mL of resin | Protein size, expression level, buffer composition |

| Purity of Eluted Protein | > 90% | Washing conditions, imidazole concentration in wash buffer |

| Optimal Binding pH | 7.5 - 8.0 | Protonation state of histidine residues researchgate.net |

| Elution Imidazole Concentration | 250 - 500 mM | Affinity of the His-tag for the resin |

Applications in Chemical Biology and Advanced Bioconjugation Strategies Excluding Clinical Aspects

Development of Peptide Nucleic Acid (PNA) Constructs Utilizing N2,N2-Bis(carboxymethyl) N6-boc-Lysine

Peptide nucleic acids (PNAs) are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudopeptide chain, typically composed of N-(2-aminoethyl)glycine units. nih.gov This modification confers remarkable resistance to enzymatic degradation and leads to high-affinity binding to target nucleic acid sequences. Lysine-based derivatives, including this compoundLysine, serve as critical building blocks for creating PNAs with tailored properties. The tert-butyloxycarbonyl (Boc) protecting group on the N6-amino function is a cornerstone of solid-phase synthesis, preventing unwanted side reactions during the sequential assembly of the PNA chain. nih.gov

Synthesis of Nucleopeptides with Defined Sequences

The synthesis of nucleopeptides and PNA oligomers is a meticulous process that relies on the principles of solid-phase peptide synthesis. rsc.org In this context, the Boc group on the lysine (B10760008) side chain (the N6-position) ensures that this amine does not interfere with the formation of the main peptide backbone. researchgate.net Standard synthesis cycles involve the deprotection of the N-terminal amine of the growing chain, followed by coupling with the next protected monomer. biosearchtech.com

The N2,N2-bis(carboxymethyl) moiety, which is structurally analogous to nitrilotriacetic acid (NTA), can be introduced as a functional group. While often used for metal chelation, in the context of PNA synthesis, it can serve as a versatile handle for further modifications or to modulate the physicochemical properties of the final construct, such as solubility or charge. The synthesis of such modified lysine monomers allows for their precise placement within a defined nucleopeptide sequence. rsc.org

Design of Modified PNA Backbones and Chiral PNA Structures

Introducing stereogenic centers into the PNA backbone can significantly influence its hybridization properties and selectivity for target nucleic acids. nih.govpnas.org Lysine, being an intrinsically chiral amino acid, is an ideal candidate for creating chiral PNAs. Using either the D- or L-enantiomer of a lysine derivative allows for precise control over the helical handedness of the resulting PNA duplex. nih.gov

Research has shown that incorporating D-lysine-based monomers into a PNA strand enhances its binding affinity and mismatch recognition when hybridizing with right-handed DNA in an antiparallel orientation. researchgate.netresearchgate.net The introduction of these chiral centers enhances the conformational rigidity of the PNA, which in turn increases the selectivity of molecular recognition. nih.govpnas.org The N6-Boc protecting group is essential during the synthesis of these chiral monomers and their subsequent incorporation into the PNA backbone using established protocols like the submonomeric approach, which helps maintain high optical purity. researchgate.net The presence of positively charged lysine residues in the PNA backbone has also been shown to stabilize PNA-DNA duplexes. nih.gov

| Modification Type | Key Feature | Impact on PNA Properties | Relevant Research Finding |

|---|---|---|---|

| Chiral Backbone (D-Lysine) | Introduction of a stereogenic center. | Enhances conformational rigidity and mismatch recognition; stabilizes PNA-DNA duplexes. nih.govresearchgate.net | D-Lysine based PNAs form a P-helix conformation when hybridized with DNA. nih.gov |

| Positively Charged Backbone | Incorporation of lysine's protonated side chain. | Increases stability of the PNA-DNA duplex through favorable electrostatic interactions. nih.gov | Positively charged lysine monomers lead to more stable PNA-DNA duplexes compared to neutral or negatively charged monomers. nih.gov |

Strategic Use as a Functional Linker in Molecular Architecture

The dual functionality of this compoundLysine makes it a valuable component in the construction of complex molecular architectures. The Boc-protected N6-amine and the N2-bis(carboxymethyl) group can be manipulated orthogonally, allowing for stepwise conjugation strategies.

Bioconjugation to Peptides and Proteins

Lysine residues are frequently targeted for bioconjugation due to the high nucleophilicity and surface exposure of their ε-amino groups. nih.govnih.gov In a typical strategy, the N6-Boc group of the title compound is removed under acidic conditions to reveal a primary amine. This amine can then be coupled to peptides or proteins using various standard chemistries, such as the formation of stable amide bonds with activated carboxyl groups (e.g., N-hydroxysuccinimide esters). nih.govresearchgate.net

The N2,N2-bis(carboxymethyl) or NTA moiety provides a functional headgroup. This group is well-known for its ability to chelate metal ions, most notably Ni(II). This property can be exploited to immobilize or purify proteins that have been genetically engineered to feature a polyhistidine-tag (His-tag). semanticscholar.orgresearchgate.net Therefore, a peptide conjugated with deprotected N2,N2-Bis(carboxymethyl) Lysine can act as a specific tether for His-tagged proteins, facilitating their assembly onto surfaces or into larger complexes. semanticscholar.org

Formation of Specific Protein Cross-Links

Chemical cross-linking is a powerful technique used to study protein-protein interactions and to stabilize protein complexes. nih.gov Lysine residues are common targets for cross-linking agents due to the reactivity of their side-chain amines. While this compoundLysine itself is not a direct cross-linker, it can be used as a precursor to install a reactive group at a specific site.

For instance, after deprotection of the N6-Boc group, the resulting amine on the lysine side chain can be modified with a homo- or hetero-bifunctional cross-linking reagent. Alternatively, the two carboxylic acid groups on the N2 position could be activated (e.g., as NHS esters) to react with two proximal amine groups on a target protein or between two different proteins, forming a covalent bridge. This strategy, however, is less common than targeting the more accessible side-chain amine. The formation of lysine-lysine cross-links is a known phenomenon in protein chemistry, though often mediated by other reagents or processes. nih.gov

| Strategy | Functional Group Utilized | Chemistry | Application |

|---|---|---|---|

| Peptide/Protein Labeling | N6-amino group (after Boc deprotection). | Amide bond formation with NHS-esters; Reductive amination. nih.gov | Attaching probes, drugs, or other functional molecules. chemimpex.com |

| His-Tag Protein Immobilization | N2,N2-bis(carboxymethyl) group (NTA). | Metal-ion coordination chemistry (Ni-NTA). semanticscholar.orgresearchgate.net | Purification, surface immobilization, and biosensor development. semanticscholar.org |

| Site-Specific Cross-linking | N6-amino group or N2-carboxyl groups. | Reaction with bifunctional cross-linkers or activation of carboxyls. | Stabilizing protein complexes; studying protein interactions. nih.gov |

Incorporation into Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. Lysine and its derivatives can participate in the formation of such higher-order structures through hydrogen bonding, electrostatic interactions, and chirality effects. nih.gov

The N2,N2-bis(carboxymethyl)amino (NTA) functionality is particularly adept at forming well-defined supramolecular structures through metal coordination. When complexed with a metal ion like Ni(II) or Cu(II), the NTA moiety can act as a node, directing the self-assembly of molecules. For example, lipids or polymers functionalized with NTA groups can form stable monolayers or vesicles that can then be used to organize His-tagged proteins into two-dimensional arrays on a surface. researchgate.net

Furthermore, the inherent chirality and hydrogen-bonding capabilities of the lysine backbone can direct the formation of ordered assemblies like tubules or sheets. nih.govunife.it Studies on lysine-based surfactants have shown they can self-assemble into micrometer-sized tubular structures. nih.gov While direct research on the supramolecular assembly of this compoundLysine is limited, the functional groups present in its deprotected form provide a clear basis for its potential use in designing novel, self-assembling biomaterials driven by both metal coordination and intermolecular hydrogen bonds.

Design of Host-Guest Systems

The NTA group of this compoundlysine provides a robust platform for the design of sophisticated host-guest systems, primarily through metal-ion coordination. This approach allows for the specific and reversible capture of guest molecules, particularly proteins and peptides engineered to display a polyhistidine-tag (His-tag).

The fundamental design principle involves the chelation of a divalent metal ion, most commonly nickel (Ni²⁺) or cobalt (Co²⁺), by the NTA moiety. This forms a stable coordination complex that exposes coordination sites on the metal ion. These sites are then available to bind with high affinity and specificity to the imidazole (B134444) side chains of the histidine residues in a His-tag. The tert-butyloxycarbonyl (Boc) protecting group on the lysine's epsilon-amino group ensures that this part of the molecule remains inert during the assembly of the host system, preventing unwanted side reactions and allowing for potential subsequent modifications after deprotection.

This strategy has been effectively utilized in creating functionalized surfaces and polymeric interfaces for the controlled immobilization and study of proteins. For instance, polymers such as poly(L-lysine) grafted with poly(ethylene glycol) (PEG) can be functionalized with NTA groups. These NTA-functionalized polymers can self-assemble onto negatively charged surfaces, creating a highly specific interface for capturing His-tagged proteins. The use of a lysine-based NTA derivative in such a system offers precise control over the density of the chelating sites.

Table 1: Key Interactions in this compoundlysine Based Host-Guest Systems

| Host Component | Guest Component | Primary Interaction | Key Features |

| NTA-Metal Ion Complex (e.g., Ni²⁺) | Polyhistidine-tag | Metal-Histidine Coordination | High affinity, high specificity, reversible |

| Boc-protected Lysine Backbone | Solvent/Polymer Matrix | Hydrophobic/Van der Waals Interactions | Provides structural support, prevents side reactions |

Research in this area focuses on optimizing the binding affinity and specificity of these host-guest systems. The modular nature of using a functionalized amino acid like this compoundlysine allows for its incorporation into larger peptide or polymer scaffolds, enabling the creation of multivalent host structures that can enhance the avidity of binding to His-tagged guests. These systems are instrumental in the development of biosensors and protein microarrays for research applications.

Development of Hydrogelators and Other Soft Materials

The self-assembly properties of amino acid derivatives are central to the development of novel hydrogels and other soft materials. This compoundlysine can be envisioned as a key component in the design of "smart" hydrogels that respond to specific environmental stimuli, such as the presence of metal ions or changes in pH.

The design of hydrogelators based on this compound would leverage non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and metal-ion coordination, to drive the formation of a three-dimensional network capable of entrapping large amounts of water. The lysine backbone can participate in hydrogen bonding, while the Boc group offers a hydrophobic component that can contribute to the self-assembly process in aqueous environments.

A particularly interesting approach is the use of metal ions to trigger or reinforce gelation. The NTA moieties of two or more molecules of this compoundlysine can coordinate to the same metal ion, creating a cross-link. By controlling the concentration of the gelator and the metal ions, it is possible to tune the mechanical properties of the resulting hydrogel, such as its stiffness and stability.

Furthermore, the reversible nature of the metal-NTA interaction allows for the creation of stimuli-responsive materials. For example, the addition of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) could disrupt the metal-mediated cross-links, leading to a gel-to-sol transition. This property is highly desirable for applications in controlled release or as dynamic scaffolds for cell culture in a research setting.

While direct studies on hydrogels formed exclusively from this compoundlysine are not extensively documented, research on similar L-lysine-based low-molecular-weight gelators demonstrates the feasibility of this approach. These studies have shown that modifying the lysine structure can lead to the formation of supramolecular hydrogels with tunable thermal and mechanical properties.

Table 2: Potential Stimuli for Hydrogels Based on this compoundlysine

| Stimulus | Mechanism of Action | Potential Outcome |

| Metal Ions (e.g., Ni²⁺, Zn²⁺) | Formation of intermolecular metal-coordination cross-links. | Gel formation/stiffening |

| pH Change | Protonation/deprotonation of carboxymethyl groups, affecting coordination and hydrogen bonding. | Swelling/deswelling or gel-sol transition |

| Chelating Agents (e.g., EDTA) | Disruption of metal-coordination cross-links. | Gel-sol transition |

The incorporation of the Boc-protected lysine derivative into larger peptide sequences that are known to self-assemble into nanofibers or other supramolecular structures could further enhance the formation and functionality of these soft materials.

Theoretical and Computational Studies on N2,n2 Bis Carboxymethyl N6 Boc Lysine and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and intrinsic reactivity of a molecule from first principles. wikipedia.org These methods solve the electronic Schrödinger equation to provide detailed information about electron distribution and energy levels. wikipedia.org

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules, predicting properties like bond lengths, bond angles, and molecular orbitals. numberanalytics.com DFT has been successfully applied to study amino acid derivatives and metal chelation, which are the core characteristics of N2,N2-Bis(carboxymethyl) N6-boc-lysine. oszk.humdpi.com

For a molecule like this compoundlysine, DFT calculations would reveal a high electron density around the carboxylate oxygen atoms and the tertiary nitrogen of the IDA moiety, making this a prime site for electrophilic attack and metal coordination. The Highest Occupied Molecular Orbital (HOMO) would likely be localized on the IDA group, indicating its role as the primary electron donor. The Lowest Unoccupied Molecular Orbital (LUMO) would be distributed across the structure, and the HOMO-LUMO gap would provide a measure of the molecule's chemical reactivity. Studies on similar chelating agents show that deprotonation of the carboxylic acid groups significantly raises the HOMO energy, enhancing the ligand's binding ability. mdpi.com

Table 1: Representative DFT-Calculated Properties for an Analogous Iminodiacetate (B1231623) (IDA) Ligand. Data is hypothetical and representative of typical results from DFT calculations on similar molecules for illustrative purposes.

| Property | Value (Deprotonated) | Value (Protonated) | Significance |

| HOMO Energy | -2.5 eV | -5.8 eV | Higher energy indicates greater electron-donating ability. |

| LUMO Energy | 1.5 eV | 0.9 eV | |

| HOMO-LUMO Gap | 4.0 eV | 6.7 eV | A smaller gap suggests higher reactivity. |

| Mulliken Charge on N | -0.45 | -0.20 | Indicates the nitrogen atom is a key coordination site. |

| Mulliken Charge on O | -0.75 | -0.50 | High negative charge on carboxylate oxygens attracts cations. |

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide a pathway to solving the Schrödinger equation without empirical parameters. wikipedia.orgwayne.edu These methods are crucial for obtaining highly accurate energies and geometries. wikipedia.org For N-substituted amino acid derivatives, ab initio calculations have been used to determine physicochemical properties like ionization constants with high accuracy. semanticscholar.org Such calculations for this compoundlysine would precisely model the geometry of the IDA chelating group and the conformational preferences of the lysine (B10760008) side chain, providing a benchmark for other computational methods. wayne.edu

Molecular Mechanics (MM) and Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) are computational techniques used to model the behavior of molecules over time. nih.gov MD simulations have been extensively used to study amino acids and peptides, providing insights into their dynamic properties. fu-berlin.defu-berlin.de

Computational Modeling of Conformational Preferences

The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. This compoundlysine has several rotatable bonds, leading to a vast landscape of possible conformations. Computational modeling is essential to identify the most stable, low-energy conformers. nih.gov

Theoretical Investigations of Ligand-Metal Coordination and Complex Stability

The defining feature of this compoundlysine is the iminodiacetate (IDA) group, a well-known tridentate chelating agent that binds strongly to a variety of metal ions. acs.org Theoretical investigations are crucial for understanding the geometry, electronic structure, and stability of the resulting metal complexes. numberanalytics.comresearchgate.net

Table 2: Typical Calculated Metal-Ligand Bond Distances in an Analogous Metal-IDA Complex. Data is representative of typical results from DFT calculations on metal-IDA complexes.

| Metal Ion | M-N Distance (Å) | M-O Distance (Å) | Coordination Geometry |

| Cu(II) | 2.05 | 1.98 | Distorted Octahedral |

| Ni(II) | 2.08 | 2.02 | Octahedral |

| Zn(II) | 2.12 | 2.05 | Octahedral |

| Ga(III) | 2.10 | 2.00 | Octahedral |

Prediction of Spectroscopic Signatures

Computational chemistry offers powerful tools for predicting spectroscopic properties, which is invaluable for compound identification and structural elucidation. nih.gov

DFT calculations can accurately predict vibrational frequencies, which correspond to the peaks in an Infrared (IR) spectrum. For this compoundlysine, calculations would predict characteristic C=O stretching frequencies for the carboxylic acid and Boc-carbamate groups, N-H bending vibrations, and C-N stretching modes. Comparing these predicted spectra with experimental data helps confirm the molecular structure.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT. nih.gov This allows for the assignment of every peak in the NMR spectrum to a specific atom in the molecule. The accuracy of these predictions, when performed with appropriate computational models including solvent effects, is often high enough to distinguish between different isomers or conformers. nih.gov

Derivatization and Functionalization Strategies for Expanded Research Utility

Synthesis of Analogs with Modified Carboxymethyl Groups or N6-Protection

The development of analogs of N2,N2-Bis(carboxymethyl) N6-boc-lysine with altered carboxymethyl moieties or N6-protecting groups is a key strategy to fine-tune its properties for specific applications.

A notable analog involves the substitution of the tert-butyloxycarbonyl (Boc) protecting group at the N6-position with a carbobenzyloxy (Cbz) group, yielding N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine. scbt.com This analog is particularly valuable in the synthesis of nickel-chelating fluorinated lipids. The choice between Boc and Cbz protecting groups allows for differential deprotection strategies, expanding the synthetic possibilities.

While direct modifications of the carboxymethyl groups are less commonly documented, the principles of esterification could be applied to generate diester analogs. Such modifications would influence the compound's solubility, steric hindrance, and chelating properties.

The synthesis of the parent compound, this compoundL-lysine, is typically achieved through the reaction of N6-Boc-L-lysine (H-Lys(Boc)-OH) with bromoacetic acid under basic conditions. chemicalbook.com This straightforward alkylation of the α-amino group provides a robust platform for accessing the core structure.

Table 1: Key Analogs of this compoundlysine and their Precursors

| Compound Name | CAS Number | Molecular Formula | Key Feature |

| This compoundL-lysine | 752200-93-4 | C15H26N2O8 | Boc protection at N6 |

| N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine | 113231-04-2 | C18H24N2O8 | Cbz protection at N6 |

| H-Lys(Boc)-OH | 2418-95-3 | C11H22N2O4 | Precursor for Boc-protected analog |

| Bromoacetic acid | 79-08-3 | C2H3BrO2 | Reagent for carboxymethylation |

Introduction of Bio-Orthogonal Handles for Specific Bioconjugation Reactions

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. The introduction of bio-orthogonal handles onto this compoundlysine opens up possibilities for its use in bioconjugation, such as labeling biomolecules or creating targeted drug delivery systems.

After the selective deprotection of the N6-amino group, it can be functionalized with a variety of bio-orthogonal handles. Common examples include azides and alkynes, which can participate in the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry". issuu.com

For instance, the deprotected N6-amine can be acylated with a molecule containing an azide (B81097) or alkyne moiety. The resulting functionalized lysine (B10760008) derivative can then be conjugated to a biomolecule that has been modified to contain the complementary reactive partner.

Another strategy involves the use of the Staudinger ligation, where an azide-functionalized molecule reacts with a phosphine (B1218219) to form an aza-ylide, which then rearranges to form a stable amide bond.

While direct examples for this compoundlysine are not extensively reported, the chemical principles are well-established. The chelating nature of the bis(carboxymethyl)amino group can also be exploited for a form of bioconjugation. For example, Nα,Nα-bis(carboxymethyl)-L-lysine has been used to chelate copper ions, which can then bind to histidine-tagged proteins, effectively linking the lysine derivative to the protein. rsc.org

Table 3: Potential Bio-Orthogonal Ligation Strategies

| Bio-orthogonal Reaction | Reactive Handles | Key Features |

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide and terminal Alkyne | High efficiency, requires copper catalyst |

| Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide and strained Alkyne (e.g., cyclooctyne) | Copper-free, suitable for living systems |

| Staudinger Ligation | Azide and Phosphine | Forms a stable amide bond |

| Metal-chelate affinity binding | Bis(carboxymethyl)amino group and His-tag | Utilizes the inherent chelating property |

Functionalization for Incorporation into Polymeric and Advanced Material Systems

The unique metal-chelating properties of the N2,N2-bis(carboxymethyl)amino moiety make this lysine derivative an attractive candidate for incorporation into polymers and advanced materials. Such materials can find applications in areas like protein purification, biosensing, and heavy metal remediation.

Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate (B1144303) has been utilized in the preparation of chelating resins for the chromatography of proteins. sigmaaldrich.combio-world.com These resins can be prepared by coupling the lysine derivative to a solid support, such as agarose (B213101) or other polymers. The resulting material can then be used to capture metal ions, which in turn can selectively bind to proteins with specific affinities, such as those bearing a polyhistidine tag.

Furthermore, lysine and EDTA (ethylenediaminetetraacetic acid) mimics have been used to create crosslinked poly(amidoamine)s for the removal of heavy metal ions from water. researchgate.net The bis(carboxymethyl)amino group of the title compound is structurally similar to a portion of the EDTA molecule, suggesting its potential as a monomer or functionalizing agent for creating similar metal-scavenging polymers.

The synthesis of such polymeric materials would typically involve the covalent attachment of the this compoundlysine derivative to a polymer backbone or its use as a monomer in a polymerization reaction. The N6-amino group, after deprotection of the Boc group, or one of the carboxylic acid functionalities could serve as the point of attachment. For example, the deprotected amine could be reacted with an activated polymer, or the carboxylic acids could be coupled to an amine-functionalized polymer.

The resulting functionalized polymers would possess a high density of metal-chelating sites, making them highly effective for applications that rely on metal ion binding. The thermo-responsive polymers functionalized with metal-chelating groups for affinity precipitation of proteins like ε-Poly-L-lysine further highlight the potential in this area. nih.gov

Future Research Directions and Emerging Paradigms

Innovations in Stereoselective Synthesis of Complex N2,N2-Bis(carboxymethyl) N6-boc-Lysine Derivatives

The synthesis of this compoundlysine derivatives with precise control over stereochemistry is paramount for their application in biological systems, where chirality dictates molecular recognition and function. Future research in this area is poised to move beyond current synthetic routes, which often rely on the alkylation of N6-Boc-L-lysine with bromoacetic acid, towards more sophisticated and efficient stereoselective methodologies.

One promising avenue is the use of chiral auxiliaries to guide the diastereoselective alkylation of the α-amino group. For instance, chiral oxazolidinones, derived from readily available amino alcohols, have proven effective in directing the stereoselective alkylation of related amino acid derivatives. sigmaaldrich.comusm.edu The application of such auxiliaries to the synthesis of N2,N2-bis(carboxymethyl)lysine could afford complex derivatives with multiple stereocenters in high diastereomeric excess.

Furthermore, the development of catalytic enantioselective methods represents a significant leap forward. Organocatalysis, employing small chiral organic molecules like proline and its derivatives, has emerged as a powerful tool for the asymmetric synthesis of α-amino acids. researchgate.net Research into proline-catalyzed Mannich-type reactions, for example, could be adapted to introduce the carboxymethyl groups onto the nitrogen atom with high enantioselectivity, thereby streamlining the synthesis and improving atom economy.

The exploration of chemoenzymatic strategies also holds considerable promise. Enzymes, with their inherent stereospecificity, can be employed to resolve racemic mixtures of lysine (B10760008) derivatives or to catalyze the stereoselective formation of key intermediates. This approach offers the potential for greener and more efficient synthetic processes.

A key challenge in the synthesis of these complex derivatives is the purification and characterization of the final products. The development of advanced analytical techniques, such as chiral chromatography and high-resolution mass spectrometry, will be crucial in verifying the stereochemical integrity of the synthesized molecules.

Exploration of Novel Metal Complex Architectures with Enhanced Selectivity

The NTA moiety of this compoundlysine provides a versatile platform for the coordination of a wide range of metal ions. While its affinity for Ni2+ is well-established and widely exploited for the capture of histidine-tagged proteins, future research is focused on designing novel metal complex architectures with enhanced selectivity for other biologically and medically relevant metal ions.

The coordination chemistry of lanthanide(III) ions with NTA-functionalized ligands is a particularly active area of research. sciencepublishinggroup.comnih.govmdpi.comnih.gov Lanthanide complexes exhibit unique photophysical and magnetic properties that make them attractive for applications in bioimaging, such as in magnetic resonance imaging (MRI) and luminescence-based assays. sciencepublishinggroup.comnih.govmdpi.comnih.gov The design of this compoundlysine derivatives with modified NTA pockets could lead to lanthanide complexes with improved stability, relaxivity (for MRI), and luminescence quantum yields.

Table 1: Spectroscopic and Coordination Properties of Representative Metal Complexes with N-donor Ligands

| Metal Ion | Ligand Type | Coordination Number | Geometry | Spectroscopic Technique | Key Findings |

| Ln(III) | Macrocyclic Schiff Base | 9 | Distorted Tricapped Trigonal Prismatic | FTIR, UV-Vis, 1H NMR | Formation of stable nine-coordinate complexes. sciencepublishinggroup.com |

| Cu(II), Co(II), Ni(II) | N-modified Glycine | 6 | Pseudotetrahedral | ESR, UV-Vis | Ligand acts as a bidentate chelator. ubbcluj.ro |

| Eu(III) | Imidazole-biphenyl-carboxylate | 10 | Distorted Bicapped Square Antiprism | Luminescence Spectroscopy | Characteristic emission peaks of Eu(III) observed. nih.gov |

| Transition Metals | Adenine | - | - | IR, UV-Vis | Coordination through ring nitrogen atoms. mdpi.com |

This table presents data from related metal-ligand systems to illustrate the principles of metal complex formation that can be applied to this compoundlysine.

Beyond lanthanides, the exploration of complexes with other transition metals such as copper, cobalt, and zinc is gaining traction. ubbcluj.romdpi.comresearchgate.netresearchgate.net These metals play crucial roles in biological processes, and developing selective chelators for them could have applications in areas ranging from enzyme inhibition to the development of antimicrobial agents. Spectroscopic studies, including UV-Vis, FT-IR, and electron spin resonance (ESR), are instrumental in characterizing the coordination environment and electronic structure of these novel metal complexes. researchgate.netresearchgate.netunige.ch

Advanced Applications in Biomolecular Engineering and Sensing

The ability to conjugate this compoundlysine to biomolecules and surfaces has opened up a vast landscape of applications in biomolecular engineering and sensing. Future research will focus on leveraging this versatile building block to create more sophisticated and functional systems.

In the realm of protein engineering and purification , the use of this compoundlysine to create multivalent NTA displays on nanoparticles and polymers is a promising strategy for enhancing the capture of His-tagged proteins. acs.org These multivalent interactions can lead to significantly higher binding affinities and specificities.

The development of advanced biosensors is another key area of focus. This compoundlysine can be incorporated into self-assembled monolayers on electrode surfaces to create highly sensitive electrochemical biosensors for the detection of proteins and other biomolecules. nih.gov Furthermore, the integration of this chelating amino acid into fluorescent probes and nanoparticles allows for the development of optical biosensors with high signal-to-noise ratios.

Table 2: Applications of NTA-Functionalized Systems in Biomolecular Engineering

| Application | System | Target Molecule | Key Advantage |

| Protein Purification | NTA-modified peroxidase | Histidine-tagged proteins | Covalent attachment for stable labeling. acs.org |

| Immunoassays | NTA-modified peroxidase | Viral antibodies | Effective in direct sandwich ELISA. acs.org |

| Drug Delivery | Lysine-specific inactivators | Histone demethylases | Protein-targeted drug delivery mechanism. nih.gov |

| Bioconjugation | Chemoenzymatic lysine modification | Nanobodies | Site-specific labeling for imaging and drug delivery. acs.org |

The field of targeted drug delivery is also set to benefit from innovations involving this compound. By conjugating drugs to this compoundlysine derivatives that are then attached to targeting moieties like antibodies or peptides, it is possible to achieve site-specific delivery of therapeutic agents, minimizing off-target effects. nih.gov

Rational Design through Integrated Computational and Experimental Approaches for Targeted Applications

The complexity of the systems being developed necessitates a shift towards a more rational design process, integrating computational modeling with experimental validation. This synergistic approach can accelerate the discovery and optimization of this compoundlysine derivatives for specific applications.

Computational modeling , including molecular dynamics simulations and quantum chemical calculations, can be employed to predict the binding affinities and selectivities of different metal complexes. This allows for the in silico screening of large libraries of potential ligands before committing to their synthesis and experimental characterization.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to establish correlations between the structural features of this compoundlysine derivatives and their biological activity or sensing performance. These models can then guide the design of new compounds with improved properties.

The integration of these computational approaches with high-throughput experimental screening methods will create a powerful feedback loop for the rapid optimization of this compoundlysine-based systems. This integrated paradigm will be essential for unlocking the full potential of this versatile chemical compound in the years to come.

Q & A

Q. Q. How can N2,N2-Bis(carboxymethyl) N6-Boc- be utilized in developing metal-chelating probes for biomedical imaging?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.